Tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate (CAS: 1050588-47-0) is a piperidine-based compound featuring a 1,3,4-thiadiazole carbamoyl substituent. Its molecular formula is C₁₃H₂₀N₄O₃S, with a molecular weight of 312.39 g/mol . The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances steric protection during synthetic processes, while the thiadiazole ring contributes to electronic diversity. Structural characterization confirms its identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, though physical properties like melting point and solubility remain unreported in available literature .
Properties
IUPAC Name |
tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-13(2,3)20-12(19)17-6-4-9(5-7-17)10(18)15-11-16-14-8-21-11/h8-9H,4-7H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFJJUBMVYCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine-4-Carboxylic Acid
Reaction Conditions :
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Reactants : Piperidine-4-carboxylic acid (1 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-dimethylaminopyridine (DMAP, catalytic).
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Solvent : Dichloromethane (DCM).
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Temperature : Room temperature (25°C) for 12–16 hours.
The Boc group is introduced under mild conditions to avoid racemization or side reactions. DMAP accelerates the reaction by acting as a nucleophilic catalyst.
Activation of the Carboxylic Acid
The Boc-protected piperidine-4-carboxylic acid is converted to its acid chloride to facilitate amide coupling.
Reaction Conditions :
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Reactants : Boc-piperidine-4-carboxylic acid (1 equiv), thionyl chloride (SOCl₂, 3 equiv).
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Solvent : Anhydrous DCM.
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Temperature : 0°C to room temperature, 2–4 hours.
The acid chloride intermediate is highly reactive and must be used immediately to prevent hydrolysis.
Amide Coupling: Assembly of the Final Compound
The final step involves coupling the Boc-protected piperidine-4-carbonyl chloride with 2-amino-1,3,4-thiadiazole. This reaction is typically conducted using a base to scavenge HCl and promote nucleophilic attack by the thiadiazole amine.
Reaction Conditions :
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Reactants : Boc-piperidine-4-carbonyl chloride (1 equiv), 2-amino-1,3,4-thiadiazole (1.2 equiv), triethylamine (TEA, 2 equiv).
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Solvent : Anhydrous DCM or tetrahydrofuran (THF).
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Temperature : 0°C to room temperature, 12–24 hours.
Alternative coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) may enhance yields in polar aprotic solvents like dimethylformamide (DMF). For example, using HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) in DMF at 0°C for 1 hour achieves yields exceeding 90%.
Optimization and Comparative Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Coupling Agent | Yield (%) |
|---|---|---|---|
| DCM | 25 | TEA | 80 |
| THF | 25 | TEA | 78 |
| DMF | 0 | HATU/DIPEA | 92 |
| DMA | 85 | CsF | 60 |
Data adapted from industrial protocols and academic studies highlight DMF with HATU as optimal for high yields, whereas cesium fluoride (CsF) in dimethylacetamide (DMA) at elevated temperatures proves less efficient.
Purification Strategies
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. The latter method is favored for industrial-scale production due to lower costs.
Challenges and Troubleshooting
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Hydrolysis of Acid Chloride : Moisture must be rigorously excluded during the coupling step to prevent hydrolysis to the carboxylic acid.
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Byproduct Formation : Excess thionyl chloride in the activation step can lead to sulfonate esters; quenching with methanol before coupling mitigates this issue.
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Low Coupling Yields : Steric hindrance from the Boc group may slow amide formation. Switching to bulkier bases like DIPEA or using ultrasonic irradiation can enhance reaction rates.
Scalability and Industrial Relevance
The synthesis is scalable to kilogram quantities with minor modifications. For example, substituting THF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, reduces environmental impact without compromising yields. Industrial batches report an overall yield of 65–70% after three steps, underscoring the method’s robustness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate. For instance, a study demonstrated that compounds bearing the thiadiazole ring exhibited significant cytotoxicity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The compound showed an IC50 value of approximately against HTC-116 and against HepG-2 cells, indicating its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The introduction of the thiadiazole moiety into piperidine structures has been shown to enhance antibacterial and antifungal activities. Compounds similar to this compound have demonstrated effectiveness against various pathogenic strains .
Case Study: Anticancer Efficacy
A comprehensive study evaluated several thiadiazole derivatives for their anticancer efficacy using in vitro assays. This compound was among the top performers, demonstrating not only cytotoxicity but also selectivity towards cancer cells over normal cells .
Case Study: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, this compound was tested against a panel of bacteria and fungi. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria . The structure-activity relationship analysis suggested that modifications on the piperidine ring could further enhance its antimicrobial potency.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Derivatives
- Analog 1: Tert-butyl 4-(5-(2-nitrobenzoyl)thiazol-2-ylcarbamoyl)piperidine-1-carboxylate () replaces the thiadiazole with a thiazole ring and adds a nitrobenzoyl group.
- Analog 2 : Tert-butyl 4-[4-(2-phenylethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate () features a lipophilic phenethyl-substituted thiazole, favoring membrane permeability but reducing polarity compared to the thiadiazole derivative .
Benzodiazole and Imidazolone Derivatives
- Analog 3: 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide () incorporates a benzodiazol-1-yl group and an iodophenyl carboxamide.
- Analog 4 : Tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate () contains a dihydroimidazolone ring, which introduces a keto group capable of forming hydrogen bonds distinct from the thiadiazole’s sulfur and nitrogen atoms .
Molecular Weight and Complexity
Larger molecules like Analog 5 (517.56 g/mol) may face challenges in bioavailability due to increased polar surface area, whereas the target compound’s moderate size (312.39 g/mol) suggests better drug-likeness .
Key Differentiators and Implications
Thiadiazole vs. Thiazole: The thiadiazole’s additional nitrogen atom (vs.
Steric and Lipophilic Effects : Analogs with phenethyl () or tert-butyloxazolyl () groups prioritize lipophilicity, whereas the target compound balances polarity and steric bulk via its carbamoyl-thiadiazole motif .
Synthetic Flexibility : The Boc group’s stability under diverse conditions (e.g., ’s nitrobenzoyl incorporation) supports modular synthesis, though the target compound’s route remains less documented .
Biological Activity
Tert-butyl 4-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidine-1-carboxylate is a synthetic compound characterized by its unique piperidine structure and the presence of a thiadiazole moiety. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial studies. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Weight : 312.39 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a thiadiazole moiety and a tert-butyl ester group.
The biological activity of this compound is primarily attributed to the interaction of the thiadiazole moiety with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways that affect cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole structure. For instance:
- Cytotoxicity Studies : Research has shown that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds related to this class have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, one study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 4e | MCF-7 | 0.28 | Induces apoptosis |
| Compound 4i | HepG2 | 2.32 | Cell cycle arrest |
Antimicrobial Activity
The thiadiazole derivatives have also been studied for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds containing the thiadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth.
Case Studies
- Cytotoxicity Evaluation : A recent study evaluated several new 5-Aryl-1,3,4-thiadiazole-based compounds for their anticancer activity. The results indicated that modifications in the piperidine structure significantly enhanced cytotoxic effects against cancer cells. Notably, compounds featuring a benzyl moiety exhibited the highest potency .
- Selectivity Studies : Selectivity studies demonstrated that certain derivatives displayed preferential cytotoxicity towards cancerous cells over normal cells, indicating potential for therapeutic applications while minimizing side effects on healthy tissues .
Comparative Analysis
When compared to other similar compounds such as tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate and tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate, this compound exhibits unique properties due to its specific structural components:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Thiadiazole moiety |
| Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | Antimicrobial | Oxadiazole ring |
| Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | Anticancer | Bromine substitution |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl piperidine-1-carboxylate derivatives, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate (a common precursor) reacts with nitroarenes or electrophilic reagents under controlled conditions . Key steps include:
- Amide bond formation : React the piperidine amine with activated carbonyl groups (e.g., using EDCI/HOBt or carbonyldiimidazole).
- Protection/deprotection : The tert-butyl group is stable under basic/acidic conditions but can be removed with TFA for further functionalization.
- Purification : Use silica gel chromatography or recrystallization (solvent selection is critical; polar aprotic solvents like DMF may require extensive washing). LCMS monitoring (e.g., [M+H]+ 336 in ) ensures intermediate purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl at ~1.4 ppm, piperidine ring protons between 1.5–4.0 ppm).
- LCMS : Monitors molecular ion peaks and detects impurities (e.g., [M-isobutene]+ fragments indicate tert-butyl cleavage) .
- X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation (see for analogous piperazine derivatives) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear respiratory protection, nitrile gloves, and eye/face shields to avoid inhalation or dermal contact .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl or carbamoyl groups.
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?
Conflicting data (e.g., absent toxicity in vs. acute toxicity warnings in ) require:
Q. What strategies optimize reaction yields when synthesizing thiadiazole-containing derivatives?
- Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki for aryl-thiadiazole linkages) improves regioselectivity.
- Solvent optimization : Use DCM or THF for polar intermediates; avoid protic solvents that hydrolyze the carbamoyl group.
- Temperature control : Reactions at 0–5°C minimize side products (e.g., achieved 89% yield via low-temperature nitro reduction) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
- Functional group variation : Synthesize analogs with modified thiadiazole rings (e.g., methyl or halogen substituents) or piperidine N-substituents.
- Binding assays : Use SPR or ITC to measure affinity for target proteins (e.g., kinases or GPCRs).
- Molecular docking : Align with crystal structures of homologous targets (e.g., HIV protease in ) to identify critical interactions .
Q. What methodologies address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility, later cleaved in vivo.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
